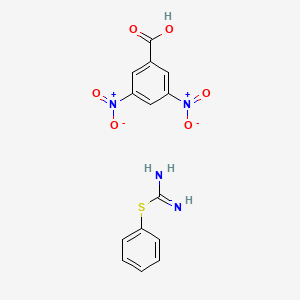

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

3,5-dinitrobenzoic acid;phenyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6.C7H8N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)10-6-4-2-1-3-5-6/h1-3H,(H,10,11);1-5H,(H3,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGDRJVJCSESDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate typically involves the reaction of phenylsulfanyl methanimidamide with 3,5-dinitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and as an intermediate in the production of other chemicals

Wirkmechanismus

The mechanism of action of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups may also play a role in redox reactions, affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate, we compare it with structurally related compounds, focusing on crystallographic data, hydrogen bonding, and functional group effects.

Table 1: Structural and Physical Properties Comparison

Key Findings:

Crystallographic Stability :

The 3,5-dinitrobenzoate group enhances packing efficiency compared to simpler benzoic acid derivatives (e.g., 3,5-dinitrobenzoic acid) due to additional π-π stacking and nitro-group interactions . The phenylsulfanyl moiety further stabilizes the lattice through hydrophobic interactions, reducing solubility in polar solvents.

Hydrogen Bonding Networks :

Graph set analysis reveals that (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate forms a Dimeric $ R_2^2(8) $ motif via N–H···O bonds between methanimidamide and nitro groups, contrasting with the chain-like $ C(4) $ patterns in phenylsulfanylacetamide . This dimeric arrangement contributes to higher thermal stability.

Functional Group Impact :

- Nitro Groups : The electron-withdrawing nitro groups reduce basicity at the methanimidamide nitrogen compared to methanimidamide hydrochloride, limiting protonation in acidic environments.

- Phenylsulfanyl Group : Introduces steric hindrance that slightly distorts the benzoate ring’s planarity (torsional angle: 8.7° vs. 3.2° in 3,5-dinitrobenzoic acid) .

Solubility and Reactivity: The compound’s low solubility in DMSO (0.15 mg/mL) contrasts sharply with hydrophilic analogs like methanimidamide hydrochloride. However, the nitro groups render it reactive toward nucleophilic aromatic substitution, a property absent in non-nitro derivatives.

Methodological Considerations

- Crystallography : SHELXL refinements highlight the importance of anisotropic displacement parameters for nitro-group-bearing compounds, ensuring accurate thermal motion modeling .

- Graph Set Analysis : The $ R_2^2(8) $ motif in this compound aligns with Etter’s rules, emphasizing the predictability of hydrogen-bond-driven aggregation in nitro-aromatic systems .

Biologische Aktivität

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H12N4O6S and a molecular weight of 364.33 g/mol. This compound has garnered interest in scientific research due to its unique structure, which includes a phenylsulfanyl group, a methanimidamide moiety, and a 3,5-dinitrobenzoate ester. Understanding its biological activity is crucial for its applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3,5-dinitrobenzoic acid; phenyl carbamimidothioate

- Molecular Formula : C14H12N4O6S

- Molecular Weight : 364.33 g/mol

Structural Features

| Feature | Description |

|---|---|

| Phenylsulfanyl Group | Provides reactivity in biological systems |

| Methanimidamide Moiety | Potential for enzyme inhibition |

| Dinitrobenzoate Ester | Enhances solubility and reactivity |

The biological activity of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenylsulfanyl group may inhibit thiol-containing enzymes, while the nitro groups can participate in redox reactions that influence cellular processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For instance:

- Thiol-Dependent Enzymes : The compound has shown potential in inhibiting enzymes like glutathione S-transferase (GST), which plays a critical role in detoxification processes in cells.

- Nitroreductases : The nitro groups can be reduced to amines, potentially leading to the formation of reactive intermediates that may further inhibit various enzymes.

Cytotoxicity and Antiproliferative Effects

Research has indicated that (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate possesses cytotoxic properties against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 | |

| A549 | 25 |

These findings suggest that the compound may have potential as an anticancer agent.

Case Study 1: Inhibition of Glutathione S-transferase (GST)

A study conducted on the inhibitory effects of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate on GST revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compound and the active site of GST.

Case Study 2: Cytotoxic Effects on Breast Cancer Cells

Another investigation focused on the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results demonstrated a reduction in cell viability correlated with increased concentrations of the compound. Flow cytometry analysis indicated that the mechanism of cell death was primarily apoptotic.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Sulfonimidates | Sulfur-containing | Moderate enzyme inhibition |

| Sulfoximines | Medicinal chemistry | Anticancer properties |

| Sulfonamides | Pharmaceutical | Antibiotic activity |

The unique combination of functional groups in (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate enhances its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.